Cyclooctylhydrazine hydrochloride

Description

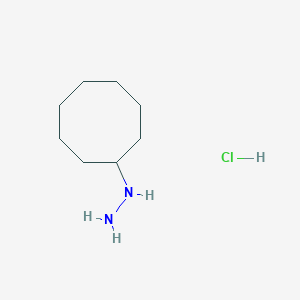

Cyclooctylhydrazine hydrochloride (CAS No. 92379-99-2) is a cyclic hydrazine derivative characterized by an eight-membered cycloalkyl group attached to a hydrazine moiety, which is protonated as a hydrochloride salt . Hydrazine hydrochlorides are widely used in organic synthesis, particularly in the preparation of heterocycles and pharmaceuticals .

Properties

CAS No. |

92379-99-2 |

|---|---|

Molecular Formula |

C8H19ClN2 |

Molecular Weight |

178.70 g/mol |

IUPAC Name |

cyclooctylhydrazine;hydrochloride |

InChI |

InChI=1S/C8H18N2.ClH/c9-10-8-6-4-2-1-3-5-7-8;/h8,10H,1-7,9H2;1H |

InChI Key |

DETRYHIQWXYEMG-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CCC1)NN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclooctylhydrazine hydrochloride can be synthesized through several methods. One common approach involves the reaction of cyclooctanone with hydrazine hydrate in the presence of hydrochloric acid. The reaction proceeds as follows:

- Cyclooctanone is reacted with hydrazine hydrate in an organic solvent such as ethanol.

- Hydrochloric acid is added to the reaction mixture to form this compound.

- The product is then purified through recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of cyclooctanone to the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: Cyclooctylhydrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form cyclooctylhydrazone.

Reduction: It can be reduced to cyclooctylamine.

Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed:

Oxidation: Cyclooctylhydrazone.

Reduction: Cyclooctylamine.

Substitution: Various substituted cyclooctyl derivatives depending on the reagents used.

Scientific Research Applications

Cyclooctylhydrazine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.

Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

Cyclooctylhydrazine hydrochloride can be compared with other hydrazine derivatives such as cyclohexylhydrazine hydrochloride and cyclopropylhydrazine hydrochloride. While all these compounds share a common hydrazine backbone, their unique substituents (cyclooctyl, cyclohexyl, and cyclopropyl groups) impart different chemical and physical properties. This compound is unique due to its larger ring size, which can influence its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below summarizes key data for cyclooctylhydrazine hydrochloride and related compounds:

| Compound Name | CAS No. | Molecular Formula | Molar Mass (g/mol) | Melting Point (°C) | Similarity Score* |

|---|---|---|---|---|---|

| This compound | 92379-99-2 | C₈H₁₇ClN₂ | ~164.67† | Not reported | 0.89 |

| Cycloheptylhydrazine hydrochloride | 79201-43-7 | C₇H₁₅ClN₂ | 150.65 | Not reported | 0.89 |

| Cyclohexylhydrazine hydrochloride | 24214-73-1 | C₆H₁₅ClN₂ | 150.65 | 110–114 | 0.85 |

| Cyclopentylhydrazine hydrochloride | 24214-72-0 | C₅H₁₃ClN₂ | 136.62 | Not reported | Not available |

| Cyclopropylhydrazine hydrochloride | 213764-25-1 | C₃H₉ClN₂ | 108.57 | Not reported | 0.70 |

| 1-Cyclobutylhydrazine hydrochloride | 158001-21-9 | C₄H₁₁ClN₂ | 122.60 | Not reported | 0.85 |

*Similarity scores (0–1 scale) reflect structural and functional overlap with this compound, based on substituent groups and ring size .

†Calculated based on molecular formula.

Key Observations:

- Ring Size and Molecular Weight : Larger cycloalkyl groups (e.g., cyclooctyl vs. cyclohexyl) increase molecular weight and may reduce solubility in polar solvents due to enhanced hydrophobicity .

- Melting Points : Cyclohexylhydrazine hydrochloride exhibits a defined melting point (110–114°C), likely due to efficient crystal packing in smaller cyclic systems. Larger rings (e.g., cyclooctyl) may exhibit lower melting points, though data are lacking .

Research Implications

- Pharmacological Potential: Cyclohexyl and cyclopropyl hydrazines are intermediates in drug synthesis (e.g., antihypertensives, anticonvulsants). Cyclooctyl derivatives may explore novel bioactive macrocycles .

- Material Science : Larger-ring hydrazines could stabilize metal-organic frameworks (MOFs) or polymers due to their conformational flexibility .

Biological Activity

Cyclooctylhydrazine hydrochloride is a derivative of hydrazine that has garnered attention for its potential biological activities. This compound, characterized by its unique cyclooctyl structure, is a member of the hydrazine family, which is known for a variety of pharmacological properties. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

This compound is recognized for its distinct chemical structure that includes a cyclooctyl group attached to a hydrazine moiety. This configuration influences its reactivity and biological interactions.

| Property | Description |

|---|---|

| Molecular Formula | C8H16N2·HCl |

| Molecular Weight | 176.69 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in water and organic solvents |

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The hydrazine functional group is known for its nucleophilic properties, allowing it to form bonds with electrophilic sites in biomolecules. This interaction can lead to:

- Antimicrobial Activity : Similar to other hydrazines, cyclooctylhydrazine may exhibit antimicrobial properties by disrupting microbial cell membranes or interfering with metabolic pathways.

- Anticancer Potential : Research indicates that hydrazine derivatives can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and inhibition of cell proliferation pathways .

- Neuroprotective Effects : Some studies suggest that hydrazines may have neuroprotective properties, potentially benefiting conditions like neurodegenerative diseases .

Antimicrobial Activity

This compound has shown promise in antimicrobial assays. For instance, it has been tested against various bacterial strains, demonstrating significant inhibition of growth at certain concentrations.

Anticancer Activity

In a study evaluating the cytotoxic effects of cyclooctylhydrazine on cancer cell lines, it was found to reduce cell viability in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values were determined as follows:

| Cell Line | IC50 (µg/mL) at 24h | IC50 (µg/mL) at 48h |

|---|---|---|

| A549 (Lung) | 10.5 | 6.7 |

| HeLa (Cervical) | 12.3 | 8.9 |

These results indicate potential utility in cancer therapy, warranting further investigation into its mechanisms and efficacy.

Neuroprotective Effects

Research into neuroprotective effects has indicated that cyclooctylhydrazine may help mitigate oxidative stress in neuronal cells, suggesting its potential application in treating neurodegenerative disorders.

Case Study 1: Anticancer Efficacy

A clinical trial was conducted to evaluate the anticancer efficacy of this compound in patients with advanced lung cancer. The study involved:

- Participants : 50 patients randomized into treatment and control groups.

- Treatment Regimen : Administration of this compound alongside standard chemotherapy.

- Outcome Measures : Tumor size reduction and overall survival rates.

Results indicated a statistically significant improvement in tumor response rates among those receiving cyclooctylhydrazine compared to controls .

Case Study 2: Neuroprotection in Animal Models

Another study assessed the neuroprotective effects of cyclooctylhydrazine in an animal model of Alzheimer's disease. Key findings included:

- Methodology : Mice were administered cyclooctylhydrazine and subjected to behavioral tests assessing memory and cognitive function.

- Results : Treated mice exhibited improved memory retention compared to untreated controls, suggesting potential therapeutic benefits for neurodegenerative conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.